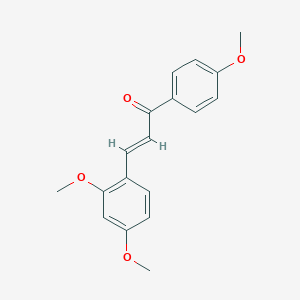

2,4,4'-Trimethoxychalcone

Vue d'ensemble

Description

2,4,4’-Trimethoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2,4,4’-Trimethoxychalcone includes three methoxy groups attached to the chalcone backbone, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,4’-Trimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-Anisaldehyde with 2,4-Dimethoxyacetophenone in the presence of a base such as sodium hydroxide or lithium hydroxide. The reaction is typically carried out in ethanol or methanol at room temperature or in an ultrasonic bath to enhance the reaction rate .

Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,4’-Trimethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated compounds.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated chalcones.

Substitution: Amino or thio-substituted chalcones.

Applications De Recherche Scientifique

Antibacterial Activity

Research Findings:

2,4,4'-Trimethoxychalcone has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study utilizing in silico docking methods and in vitro assays found that this compound exhibited greater antibacterial efficacy against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) compared to its analogs . The molecular docking scores indicated a strong binding affinity to bacterial targets, suggesting its potential as a template for developing new antibacterial agents.

Data Table: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Bacillus subtilis | 32 µg/mL | This compound |

| Escherichia coli | 64 µg/mL | This compound |

| Amoxicillin (control) | 16 µg/mL | Positive Control |

Anti-Inflammatory Properties

Mechanism of Action:

The compound has also been studied for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines and nitric oxide in macrophages activated by lipopolysaccharide (LPS). The mechanism involves suppression of the nuclear factor kappa B (NF-κB) pathway and p38 mitogen-activated protein kinase (MAPK) signaling . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Study:

In a study involving RAW 264.7 macrophages, treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner . This highlights its potential as an anti-inflammatory therapeutic agent.

Anticancer Potential

Research Insights:

The anticancer properties of chalcones have been well-documented, with studies indicating that chalcone derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, this compound has shown promise in inducing apoptosis in breast and lung cancer cells through mechanisms involving cell cycle arrest and inhibition of migration .

Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BT549 (breast cancer) | 25 | Induction of apoptosis |

| A549 (lung cancer) | 30 | Cell cycle arrest |

Mécanisme D'action

The biological effects of 2,4,4’-Trimethoxychalcone are attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. Additionally, it can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

2’,4’,4-Trihydroxychalcone: Known for its antioxidant properties.

2’,4’,3,4-Tetrahydroxychalcone: Exhibits anti-inflammatory activity.

2’,4-Dihydroxy-6’-isopentyloxychalcone: Modulates immune responses

Uniqueness: 2,4,4’-Trimethoxychalcone stands out due to its unique combination of methoxy groups, which enhance its stability and bioactivity. This structural feature allows it to exhibit a broader range of biological activities compared to other chalcones .

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASJJCFLWLUQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939912 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-34-0 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4'-Trimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018493340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.